

Meta-analysis of cardiovascular risk with Abacavir versus other NRTIs

Author: BenchChem Technical Support Team. Date: December 2025

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Abacavir and Cardiovascular Risk: A Comparative Meta-analysis

A guide for researchers and drug development professionals on the cardiovascular safety of **Abacavir** compared to other Nucleoside Reverse Transcriptase Inhibitors (NRTIs).

The potential for an increased risk of cardiovascular disease (CVD) associated with the use of the nucleoside reverse transcriptase inhibitor (NRTI) **abacavir** has been a subject of extensive research and debate. While initial observational studies raised concerns, meta-analyses of randomized controlled trials have often presented conflicting evidence. This guide provides a comprehensive comparison of findings from key meta-analyses to offer an objective overview for researchers, scientists, and drug development professionals.

Quantitative Data Summary

The following tables summarize the quantitative data from major meta-analyses comparing the cardiovascular risk of **abacavir** with that of other NRTIs. These analyses include both observational studies and randomized controlled trials (RCTs), assessing various cardiovascular endpoints.

Table 1: Meta-analyses of Observational Studies



Meta- analysis <i>l</i> Study	Number of Studies	Patient Populatio n	Cardiova scular Outcome	Comparat or	Risk Estimate (95% CI)	Key Findings
Systematic Review and Meta- analysis (2018)[1] [2]	17 Epidemiolo gic Studies	People Living with HIV (PLWH)	Cardiovasc ular Disease (CVD)	Other Antiretrovir als	Recent Exposure: Summary Relative Risk (sRR) = 1.61 (1.48, 1.75) Cumulative Exposure (per year): sRR = 1.12 (1.05, 1.20)	An increased risk of CVD was associated with recent abacavir exposure, which remained elevated after adjusting for potential confounder s.[1][2]
D:A:D Study (2008)[1] [3]	1 (Cohort Study)	33,347 PLWH	Myocardial Infarction (MI)	Other Antiretrovir als	Recent Exposure: Relative Risk (RR) = 1.90 (1.47, 2.45)	The initial influential study that reported an association between recent abacavir use and an increased risk of MI. [1][3]
NA- ACCORD[3]	1 (Cohort Study)	Adults initiating ART	Myocardial Infarction (MI)	-	Recent Exposure: Adjusted Hazard	Corroborat ed the findings of the D:A:D



				Ratio (aHR) = 1.84 (1.17, 2.91)	study, showing an increased risk of MI with recent abacavir use.[4]
French Hospital Database on HIV (ANRS)[3]	1 (Cohort Study)	PLWH	Myocardial Infarction - (MI)	First year of therapy: Odds Ratio (OR) = 2.01 (1.11, 3.64)	Found an increased risk of MI in the first year of abacavir therapy, which did not persist with longer use.[4]

Table 2: Meta-analyses of Randomized Controlled Trials (RCTs)



Meta- analysis/ Study	Number of Studies	Patient Populatio n	Cardiova scular Outcome	Comparat or	Risk Estimate (95% CI)	Key Findings
Cruciani et al. (2011) [5]	28 RCTs	9,233 participants	Myocardial Infarction (MI)	Non- abacavir containing cART	Risk Ratio = 0.73 (0.39, 1.35)	This meta- analysis of RCTs did not support the hypothesis that abacavir- containing regimens carry a greater risk of MI.[5]
Pooled Analysis of Clinical Trials (2018)[6] [7][8]	66 Phase II-IV RCTs	20,469 adults	Myocardial Infarction (MI) & Cardiovasc ular Events (CVEs)	Non- abacavir containing cART	MI: Relative Rate = 0.69 (0.24, 1.98) CVEs: Relative Rate = 0.62 (0.39, 0.98)	This extensive pooled analysis found no increased risk for MI or CVEs with abacavir exposure in a clinical trial setting. [6][7]
FDA Meta- analysis[4]	26 RCTs	Participant s in RCTs	Cardiovasc ular Disease	-	No increased risk found.	A meta- analysis by the U.S. Food and Drug Administrat



ion did not find an increased risk of cardiovasc ular disease associated with abacavir use.[4]

Experimental Protocols

The methodologies employed in these meta-analyses are crucial for interpreting their findings. Below are the detailed protocols for two key contrasting analyses.

Protocol 1: Systematic Review and Meta-analysis of Epidemiologic Studies (2018)[1][2]

- Search Strategy: A comprehensive search of Medline, Embase, Web of Science, and conference abstracts (CROI and IAS/AIDS) was conducted for studies published through 2018. The keywords used were 'abacavir', 'cardiovascular disease', 'myocardial infarction', and 'heart disease'.[1]
- Study Selection: The review, following PRISMA guidelines, included randomized controlled trials and cohort studies that assessed the risk of CVD associated with recent (within the last 6 months) or cumulative exposure to abacavir in people living with HIV.[1][2]
- Data Extraction and Analysis: Data on study design, sample size, cardiovascular outcomes, exposure definitions, reference groups, and statistical estimates with 95% confidence intervals were extracted. Summary relative risks (sRRs) were calculated using both fixedand random-effects models to quantify the association.[2]

Protocol 2: Pooled Analysis of 66 Phase II-IV RCTs (2018)[6][7][8]

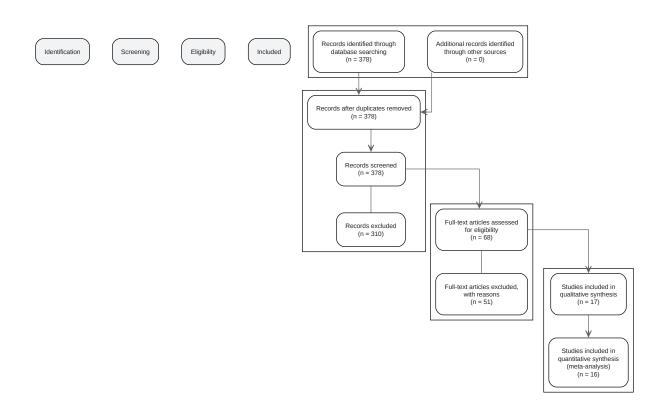


- Study Selection: The analysis included 66 phase II-IV randomized controlled trials. The primary analysis focused on trials with at least 48 weeks of follow-up where participants were randomized to either an **abacavir**-containing or a non-**abacavir**-containing combination antiretroviral therapy (cART).[6][7]
- Data Collection: Individual patient-level data were pooled from the included trials.
- Outcome Assessment: The primary outcomes were exposure-adjusted incidence rates (IRs) and relative rates (RRs) of myocardial infarction (MI) and cardiovascular events (CVEs).
- Statistical Analysis: The incidence rates of MI and CVEs were calculated per 1000 personyears of exposure. Relative rates were determined by comparing the incidence rates in the abacavir-exposed group to the unexposed group. Sensitivity analyses included nonrandomized and shorter-duration trials.[7]

Visualizing the Meta-analysis Workflow

The following diagram illustrates the study selection process for a typical systematic review and meta-analysis, based on the PRISMA (Preferred Reporting Items for Systematic Reviews and Meta-Analyses) guidelines.





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Caption: PRISMA flow diagram for study selection in a meta-analysis.



Conclusion

The association between **abacavir** and cardiovascular risk remains a complex issue with differing conclusions drawn from observational studies and randomized controlled trials. Meta-analyses of observational studies consistently suggest an increased risk of cardiovascular events, particularly with recent **abacavir** use.[1][2] Conversely, meta-analyses of RCTs have not demonstrated a significant increase in the risk of myocardial infarction or other major cardiovascular events with **abacavir**-containing regimens.[5] This discrepancy may be attributable to channeling bias in observational studies, where patients with pre-existing cardiovascular risk factors might have been preferentially prescribed **abacavir**.[6] Researchers and drug development professionals should consider the totality of evidence, including the methodologies of the cited studies, when evaluating the cardiovascular safety profile of **abacavir**. Further investigation into the potential biological mechanisms and the impact of baseline cardiovascular risk is warranted.

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References

- 1. Risk of cardiovascular disease associated with exposure to abacavir among individuals with HIV: A systematic review and meta-analyses of results from 17 epidemiologic studies -PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risk of cardiovascular disease associated with exposure to abacavir among individuals with HIV: A systematic review and meta-analyses of results from 17 epidemiologic studies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. Recent abacavir use increases risk for Types 1 and 2 myocardial infarctions among adults with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abacavir use and cardiovascular disease events: a meta-analysis of published and unpublished data - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]



- 6. Abacavir Use and Risk for Myocardial Infarction and Cardiovascular Events: Pooled Analysis of Data From Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Abacavir Use and Risk for Myocardial Infarction and Cardiovascular Events: Pooled Analysis of Data From Clinical Trials [natap.org]
- 8. academic.oup.com [academic.oup.com]
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